Ethyl 2-(Acetoxymethyl)-3-bromobenzoate

Description

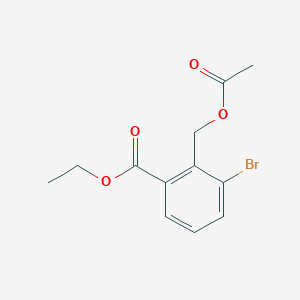

Ethyl 2-(Acetoxymethyl)-3-bromobenzoate is a brominated aromatic ester featuring an acetoxymethyl substituent at the 2-position and a bromine atom at the 3-position of the benzoate ring. This compound belongs to the class of substituted benzoic acid esters, which are widely utilized as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the acetoxymethyl group serves as a hydrolyzable protecting moiety, enabling selective deprotection for further functionalization .

Properties

Molecular Formula |

C12H13BrO4 |

|---|---|

Molecular Weight |

301.13 g/mol |

IUPAC Name |

ethyl 2-(acetyloxymethyl)-3-bromobenzoate |

InChI |

InChI=1S/C12H13BrO4/c1-3-16-12(15)9-5-4-6-11(13)10(9)7-17-8(2)14/h4-6H,3,7H2,1-2H3 |

InChI Key |

DTQZOSDWAMIZCD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Br)COC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(Acetoxymethyl)-3-bromobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate, followed by esterification and acetoxymethylation. The reaction conditions typically involve the use of bromine or a brominating agent, an acid catalyst, and an appropriate solvent such as dichloromethane.

Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position of the benzene ring.

Esterification: The brominated product is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form ethyl 3-bromobenzoate.

Acetoxymethylation: Finally, the ethyl 3-bromobenzoate is reacted with acetic anhydride and a base such as pyridine to introduce the acetoxymethyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(Acetoxymethyl)-3-bromobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester and acetoxymethyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent like ethanol.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Hydrolysis: Formation of 3-bromobenzoic acid and ethanol.

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Scientific Research Applications

Ethyl 2-(Acetoxymethyl)-3-bromobenzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-(Acetoxymethyl)-3-bromobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-(Acetoxymethyl)-3-bromobenzoate with structurally related esters, emphasizing substituent effects on reactivity and applications:

Key Observations:

- Substituent Reactivity : The bromine atom in this compound facilitates cross-coupling reactions, similar to Methyl 3-bromobenzoate . In contrast, the nitro group in Ethyl 3-nitrobenzoate directs electrophilic substitution reactions but requires harsher reduction conditions.

- Protective Groups: The acetoxymethyl group in the target compound contrasts with the β-ketoester in Ethyl 2-phenylacetoacetate, which is prone to keto-enol tautomerism and condensation reactions .

Biological Activity

Ethyl 2-(Acetoxymethyl)-3-bromobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies, and presents relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHBrO

- Molecular Weight : 299.14 g/mol

The compound features a bromobenzene moiety, which is known for its biological activity, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of various derivatives related to this compound. The compound has shown promising results against a range of bacterial strains.

- Case Study : A recent study evaluated the antimicrobial efficacy of synthesized benzoate derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, with MIC values comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Its structural similarity to other known anticancer agents suggests it may inhibit tumor growth through various mechanisms.

- Research Findings : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways, leading to cell cycle arrest.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| HCT116 (Colon Cancer) | 20 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Disruption of Membrane Integrity : Studies suggest that it may disrupt bacterial membrane integrity, enhancing its antimicrobial effects.

- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, contributing to its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.